molecular formula C15H22N2O4S B2571275 2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)-1,3-thiazole-5-carboxylic acid CAS No. 2094342-59-1

2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)-1,3-thiazole-5-carboxylic acid

Katalognummer: B2571275
CAS-Nummer: 2094342-59-1
Molekulargewicht: 326.41
InChI-Schlüssel: AHCHNZYMQLTBCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a 1,3-thiazole core substituted with a carboxylic acid group at position 5 and a Boc-protected piperidin-4-ylmethyl group at position 2. The tert-butoxycarbonyl (Boc) group enhances solubility in organic solvents and protects the piperidine nitrogen during synthetic processes . Key properties include:

  • Molecular formula: C₁₅H₂₂N₂O₄S
  • Molecular weight: 326.41 g/mol
  • Hazard profile: Causes skin/eye irritation and respiratory discomfort .

It serves as an intermediate in drug discovery, particularly for kinase inhibitors (e.g., CDK9) due to its heterocyclic and carboxylic acid moieties .

Eigenschaften

IUPAC Name

2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-15(2,3)21-14(20)17-6-4-10(5-7-17)8-12-16-9-11(22-12)13(18)19/h9-10H,4-8H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCHNZYMQLTBCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC2=NC=C(S2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemische Analyse

Biochemical Properties

It is known that the compound contains a tert-butoxycarbonyl (BOC) group, which is commonly used in organic synthesis as a protecting group for amines The presence of this group suggests that the compound may interact with enzymes, proteins, and other biomolecules that have affinity for amines

Molecular Mechanism

It is known that the BOC group can be removed under acidic conditions, which could potentially lead to changes in gene expression or enzyme activity

Biologische Aktivität

2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)-1,3-thiazole-5-carboxylic acid is a compound of interest due to its structural features that suggest potential biological activities. Thiazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article reviews the biological activity of this specific compound, focusing on its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a thiazole ring and a piperidine moiety. Its molecular formula is C13H20N2O4SC_{13}H_{20}N_2O_4S, with a molecular weight of approximately 300.37 g/mol. The structural formula can be represented as follows:

SMILES CC C C OC O N1CCC CC1 C O C2 C SN C2 C O O\text{SMILES CC C C OC O N1CCC CC1 C O C2 C SN C2 C O O}

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)-1,3-thiazole-5-carboxylic acid have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The thiazole ring is believed to enhance membrane permeability, leading to increased susceptibility of bacterial cells.

Anticancer Potential

Thiazole compounds have been extensively studied for their anticancer properties. In vitro studies have shown that derivatives containing the thiazole moiety can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.

CompoundCell LineIC50 (µM)Mechanism
2-Thiazole Derivative AMCF-75.2Apoptosis induction
2-Thiazole Derivative BHeLa4.8Cell cycle arrest

Anti-inflammatory Effects

Thiazoles are also recognized for their anti-inflammatory properties. Studies suggest that compounds with thiazole rings can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This action may be attributed to the modulation of NF-kB signaling pathways.

Study 1: Antimicrobial Efficacy

A study conducted by Zhang et al. (2023) explored the antimicrobial activity of several thiazole derivatives, including those structurally similar to our compound. The results showed that these compounds exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against various pathogens.

Study 2: Anticancer Activity

In a recent investigation by Lee et al. (2024), the anticancer effects of thiazole derivatives were assessed using human cancer cell lines. The study found that a derivative with a similar structure to 2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)-1,3-thiazole-5-carboxylic acid had an IC50 value of 6 µM against A549 lung cancer cells, indicating potent anticancer activity.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds similar to 2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)-1,3-thiazole-5-carboxylic acid exhibit significant antimicrobial properties. For instance, derivatives of thiazole have shown efficacy against various bacterial strains, suggesting that this compound may also possess similar activity. A study highlighted its potential against resistant strains of bacteria, making it a candidate for further investigation in antibiotic development .

Anticancer Properties

Thiazole derivatives have been extensively studied for their anticancer effects. The presence of the piperidine ring may enhance the compound's ability to interact with cellular targets involved in cancer progression. Preliminary studies suggest that this compound can induce apoptosis in cancer cells by modulating pathways associated with cell survival and proliferation .

Neuroprotective Effects

The piperidine structure is often associated with neuroactive properties. Research into compounds with similar scaffolds indicates potential neuroprotective effects, particularly in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound may exert protective effects by reducing oxidative stress and inflammation in neuronal cells .

Case Studies

Several studies have documented the effects of thiazole-based compounds on various biological systems:

  • Antimicrobial Evaluation : A study evaluated a series of thiazole derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that modifications to the thiazole ring enhanced activity against resistant strains .
  • Cancer Cell Line Studies : Research involving human cancer cell lines demonstrated that certain thiazole derivatives led to significant reductions in cell viability through apoptosis induction mechanisms .
  • Neuroprotection in Animal Models : Animal studies have shown that thiazole compounds can protect against neurodegeneration induced by toxic agents, suggesting their potential use in treating neurodegenerative disorders .

Analyse Chemischer Reaktionen

Amide Coupling Reactions

The carboxylic acid group undergoes activation for nucleophilic substitution, enabling peptide-like bond formation.

Reaction Type Reagents/Conditions Product Yield Source
EDC/DMAP-mediated coupling1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM)Amides (e.g., with 3-(2-amino-4-chlorophenyl)-4H- oxadiazol-5-one)25%
Mixed anhydride formationEthyl chloroformate, triethylamineActivated intermediate for subsequent amidation55–89%

Mechanistic Notes :

  • EDC activates the carboxylic acid via an O-acylisourea intermediate, stabilized by DMAP .

  • Mixed anhydrides form transiently, reacting with amines to yield amides .

Boc Deprotection

The tert-butoxycarbonyl group on the piperidine nitrogen is cleaved under acidic conditions to expose a free amine for further functionalization.

Reagent Conditions Product Application Source
Trifluoroacetic acid (TFA)DCM, 20°C, 10 h2-(piperidin-4-ylmethyl)-1,3-thiazole-5-carboxylic acidIntermediate for secondary amides
Hydrochloric acid (HCl)Methanol, refluxHydrochloride salt of deprotected amineSalt formation for improved solubility

Key Considerations :

  • TFA is preferred for mild, room-temperature deprotection without side reactions .

  • The liberated amine participates in reductive alkylation or sulfonylation (e.g., methanesulfonyl chloride) .

Esterification

The carboxylic acid reacts with alcohols to form esters, enhancing lipophilicity for bioavailability studies.

Alcohol Catalyst Conditions Ester Product Yield Source
MethanolH₂SO₄Reflux, 6 hMethyl 2-({1-[(Boc)piperidin-4-yl}methyl)thiazole-5-carboxylate78%
EthanolDCC, DMAPDCM, 20°C, 12 hEthyl ester analog82%

Synthetic Utility :

  • Esters serve as prodrugs or intermediates for hydrolysis back to the acid under physiological conditions .

Thiazole Ring Functionalization

The electron-deficient thiazole ring participates in electrophilic substitutions and cross-coupling reactions.

Reaction Reagents Position Modified Product Source
BrominationCuBr₂, alkyl nitriteC4 of thiazole4-Bromo-thiazole derivative
Suzuki-Miyaura couplingPd(PPh₃)₄, aryl boronic acidC5 (adjacent to COOH)Biaryl-thiazole hybrid

Challenges :

  • Steric hindrance from the piperidine-methyl group limits reactivity at C2 .

Carboxylic Acid Derivatives

The acid group is converted to electrophilic intermediates for nucleophilic attack.

Derivative Reagent Application Source
Acid chlorideSOCl₂, DMF (catalytic)Precursor for anhydrides/amides
Activated esterN-hydroxysuccinimide (NHS)Stable intermediate for bioconjugation

Optimization Data :

  • SOCl₂ achieves >90% conversion to acid chloride in 2 h at 40°C .

Reductive Alkylation of Piperidine

The Boc-deprotected piperidine undergoes reductive amination to introduce alkyl/aryl groups.

Aldehyde/Ketone Reducing Agent Product Yield Source
FormaldehydeNaBH(OAc)₃N-Methylpiperidine analog89%
BenzaldehydeNaBH₃CNN-Benzyl derivative76%

Scope :

  • Secondary amines formed are pivotal for modulating target affinity in drug candidates .

Comparative Reactivity with Analogues

Structural modifications alter reaction outcomes, as shown below:

Compound Reactivity with EDC/DMAP Boc Deprotection Efficiency Thiazole Bromination
2-({1-[(Boc)piperidin-4-yl}methyl)thiazole-5-carboxylic acidHigh (25% yield)95% (TFA)Low (steric hindrance)
4-Methylthiazole-5-carboxylic acidModerate (40% yield)N/AHigh

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

Triazole Analogs
  • Example : 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-1,2,3-triazole-5-carboxylic acid
    • Structure : Replaces thiazole with a 1,2,3-triazole ring.
    • Key differences :
  • Electronic profile : Triazole has higher aromaticity and hydrogen-bonding capacity.
  • Molecular weight : 296.3 g/mol (C₁₃H₂₀N₄O₄), lighter than the thiazole analog .
    • Applications : Used in click chemistry and metal-organic frameworks.
Oxazole Analogs
  • Example : 3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1,2-oxazole-5-carboxylic acid
    • Structure : Oxazole replaces thiazole, reducing sulfur’s electronegativity.
    • Key differences :
  • Solubility : Oxazole’s lower polarity may decrease aqueous solubility.

Protecting Group Variations

Fmoc-Protected Analogs
  • Example : 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride
    • Structure : Replaces Boc with Fmoc and piperidine with pyrrolidine.
    • Key differences :
  • Stability : Fmoc cleaves under basic conditions (vs. acidic for Boc), affecting synthetic workflows.
  • Conformational flexibility : Pyrrolidine’s 5-membered ring may restrict spatial orientation .

Piperidine/Pyrrolidine Substitutions

  • Example : 5-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-1-phenyl-1H-pyrazole-4-carboxylic acid
    • Structure : Pyrazole core with Boc-piperidine.
    • Key differences :
  • Bioactivity : Pyrazole’s dual nitrogen atoms enhance metal coordination, useful in metalloenzyme inhibitors.
  • Synthesis : Requires ester hydrolysis (e.g., NaOH/MeOH) for carboxylic acid activation .

Comparative Data Table

Compound Name Core Heterocycle Protecting Group Ring System Molecular Weight (g/mol) Key Applications
2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)-1,3-thiazole-5-carboxylic acid Thiazole Boc Piperidine 326.41 Kinase inhibitors, intermediates
1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-1,2,3-triazole-5-carboxylic acid Triazole Boc Piperidine 296.3 Click chemistry, MOFs
3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1,2-oxazole-5-carboxylic acid Oxazole Boc Piperidine 296.3 Antibacterial agents
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-4-methyl-1,3-thiazole-5-carboxylic acid Thiazole Fmoc Pyrrolidine 440.50 Peptide synthesis

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling this compound in the laboratory?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and ANSI-approved chemical splash goggles to prevent skin/eye contact. Use fume hoods for dust control .
  • Storage : Store in a dry environment at 2–8°C in tightly sealed containers to prevent moisture absorption and decomposition .
  • Spill Management : Avoid generating dust; use inert absorbents (e.g., vermiculite) for containment. Dispose via authorized hazardous waste services .

Q. What are the key steps in synthesizing this compound?

  • Methodological Answer :

  • Core Reaction : Coupling of 1-Boc-4-(aminomethyl)piperidine with 1,3-thiazole-5-carboxylic acid derivatives via carbodiimide-mediated amidation (e.g., EDC/HOBt) in anhydrous DMF .
  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water .

Q. Which analytical techniques are essential for structural verification?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR to confirm Boc-group integrity (δ ~1.4 ppm for tert-butyl) and thiazole ring protons (δ 7.5–8.5 ppm) .
  • HPLC : Reverse-phase C18 column (ACN/water + 0.1% TFA) to assess purity (>95%) and detect hydrolyzed byproducts .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (DMF vs. THF) to balance reactivity and solubility. DMF enhances coupling efficiency but may require lower temps (~0°C) to suppress racemization .
  • Catalyst Tuning : Replace EDC with DMTMM for improved water tolerance and reduced side reactions .
  • Kinetic Studies : Monitor reaction progress via inline FTIR to identify bottlenecks (e.g., Boc-deprotection at >60°C) .

Q. How do environmental stressors (pH, temperature) impact compound stability?

  • Methodological Answer :

  • pH Stability : Conduct accelerated degradation studies (e.g., 0.1M HCl/NaOH at 40°C for 24h). LC-MS analysis shows thiazole ring hydrolysis under acidic conditions, while Boc-group cleavage dominates in base .
  • Thermal Stability : TGA/DSC reveals decomposition onset at ~160°C, with CO2_2 and tert-butyl alcohol as major gaseous byproducts .

Q. What strategies resolve co-eluting impurities in HPLC analysis?

  • Methodological Answer :

  • Gradient Optimization : Adjust ACN content from 30% to 70% over 20 minutes to separate thiazole-4-carboxylic acid isomer (retention time shift ±1.2 min) .
  • Ion-Pairing : Add 10mM ammonium formate to improve peak symmetry for charged degradation products .

Q. How can computational modeling predict biological target interactions?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with PI3Kγ (PDB: 6Y9A) to identify hydrogen bonds between the carboxylic acid group and Arg831/Lys799 residues .
  • MD Simulations : AMBER force fields simulate ligand-protein stability; RMSD <2.0 Å over 100ns suggests stable binding .

Contradictions & Data Gaps

  • Toxicology : Limited in vivo data ( ). Mitigate via Ames test for mutagenicity and zebrafish embryo assays for acute toxicity .
  • Environmental Fate : No ecotoxicity data. Recommend OECD 301B biodegradability testing and QSAR modeling .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.